molecular formula C24H25F2NO4S B13890882 Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

Cat. No.: B13890882
M. Wt: 461.5 g/mol
InChI Key: DGMUMHVDDMYXBQ-UHFFFAOYSA-N
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Description

Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the 3,4-difluorophenyl and 4-methylsulfonylphenyl groups can be done through electrophilic aromatic substitution.

    Esterification: The final step involves the esterification of the pyrrole derivative with butyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methoxyphenyl)pyrrol-3-yl]acetate
  • Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-chlorophenyl)pyrrol-3-yl]acetate

Uniqueness

What sets Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate apart is the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific biological targets.

Properties

Molecular Formula

C24H25F2NO4S

Molecular Weight

461.5 g/mol

IUPAC Name

butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate

InChI

InChI=1S/C24H25F2NO4S/c1-4-5-12-31-24(28)14-18-13-23(17-6-9-20(10-7-17)32(3,29)30)27(16(18)2)19-8-11-21(25)22(26)15-19/h6-11,13,15H,4-5,12,14H2,1-3H3

InChI Key

DGMUMHVDDMYXBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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